molecular formula C10H18N2O2 B1217982 Valylvaline anhydride CAS No. 5625-44-5

Valylvaline anhydride

Cat. No.: B1217982
CAS No.: 5625-44-5
M. Wt: 198.26 g/mol
InChI Key: QGMAWEIDGADSAC-UHFFFAOYSA-N
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Description

Valylvaline anhydride is a peptide-like compound that has garnered interest in scientific research due to its unique physical and chemical properties. It is composed of two valine molecules linked by an anhydride bond, making it a dipeptide derivative.

Scientific Research Applications

Valylvaline anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Valylvaline anhydride can be synthesized through the reaction of valine with an acid anhydride. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, excellent yields, low cost, and simple experimental procedure.

Industrial Production Methods: In an industrial setting, this compound can be produced by the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method allows for the preparation of both symmetrical and unsymmetrical acid anhydrides, making it versatile for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Valylvaline anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form carboxylic acids.

    Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, often under acidic or basic conditions.

    Nucleophilic Acyl Substitution: Alcohols or amines, typically in the presence of a catalyst or under mild heating.

Major Products Formed:

    Hydrolysis: Produces valine.

    Nucleophilic Acyl Substitution: Produces esters or amides, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of valylvaline anhydride involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to release the leaving group and form the final product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and proteins, influencing their function and stability.

Comparison with Similar Compounds

Valylvaline anhydride can be compared to other peptide-like compounds, such as:

  • Glycylglycine anhydride
  • Alanylalanyl anhydride
  • Leucylleucine anhydride

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to form stable anhydride bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

By understanding the properties and applications of this compound, researchers can explore its potential in various fields and develop new technologies and therapies.

Properties

IUPAC Name

3,6-di(propan-2-yl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMAWEIDGADSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971680
Record name 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5625-44-5
Record name Valylvaline anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Upon refluxing a dioxane solution containing 2 mmol of (2S,3S)-2-amino-3-methylpentan-1-ol and 0.02 mmol of catalyst 1 for 19 hrs and cooling the reaction mixture, the solid product precipitated and was filtered off and dried under vacuum to give pure 3-(sec-butyl)-6-(sec-butyl)piperazine-2,5-dione 7c in 72% yield (Table 9, entry 2). The structure was confirmed by NMR and MS spectroscopies. Under the same conditions, cyclic peptidation of (S)-2-amino-3-methylbutan-1-ol led to 3,6-diisopropylpiperazine-2,5-dione 7d as an insoluble solid which separated from the reaction mixture and was isolated by filtration and dried under vacuum to give 78% of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione 7d (Table 9, entry 3). The optical rotation of the pure product (−52°) was essentially the same as reported in the literature (−) 54°. Thus, under these experimental condition, no racemization took place.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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